

# Bromoiodomethane: A Comprehensive Technical Guide to its Discovery and First Synthesis

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Compound of Interest		
Compound Name:	Bromoiodomethane	
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### Introduction

**Bromoiodomethane** (CH<sub>2</sub>BrI) is a dihalogenated methane derivative that has garnered interest in various fields of chemical synthesis. As a versatile reagent, it serves as a source for the halomethylidene carbene (:CHBr) or the bromoiodomethyl radical (•CHBrI), making it a valuable tool in the construction of complex molecular architectures. This technical guide provides a detailed account of the discovery and an early, well-documented synthesis of **bromoiodomethane**, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

# **Discovery and Early Synthesis**

While the precise moment of the initial discovery of **bromoiodomethane** is not readily available in contemporary literature, one of the earliest documented syntheses can be traced back to the work of W. Bacherand and J. Wagner in 1939, published in the Zeitschrift für Physikalische Chemie. Unfortunately, the detailed experimental protocol from this publication is not widely accessible in modern databases.

However, a convenient and thoroughly documented synthesis was later reported in 1971 by S. Miyano, M. Hida, and H. Hashimoto. This method, which proceeds via a Finkelstein-type



halogen exchange reaction, provides a reliable and reproducible route to **bromoiodomethane** and is detailed in the experimental protocol below.

# **Experimental Protocol: Synthesis of Bromoiodomethane**

This protocol is adapted from the publication by Miyano et al. (1971) and describes the synthesis of **bromoiodomethane** from dibromomethane and sodium iodide in dimethylformamide (DMF).

#### Materials:

- Dibromomethane (CH<sub>2</sub>Br<sub>2</sub>)
- Sodium Iodide (Nal)
- Dimethylformamide (DMF)
- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Calcium Chloride (CaCl2), anhydrous

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Distillation apparatus



Ice bath

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibromomethane (0.472 mol) and sodium iodide (0.100 mol).
- Solvent Addition: To the stirred mixture, add dimethylformamide (30 mL).
- Reaction Conditions: Heat the reaction mixture to maintain a gentle reflux for 5 hours.
- Workup Quenching and Extraction: After the reaction is complete, cool the flask in an ice bath. Add 30 mL of water to the chilled reaction mixture. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with dichloromethane. Combine all organic layers.
- Drying: Dry the combined organic layers over anhydrous calcium chloride.
- Purification: Remove the drying agent by filtration. The crude bromoiodomethane can be purified by distillation.

#### Results:

The reaction yields **bromoiodomethane** with a reported boiling point of 138-139 °C. The yield based on sodium iodide is approximately 34%. It is important to note that the product may be contaminated with a small amount of diiodomethane.

## **Quantitative Data**

The following table summarizes the key quantitative data for **bromoiodomethane**.



Property	Value	Reference(s)
Molecular Formula	CH <sub>2</sub> BrI	[1][2]
Molecular Weight	220.835 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	2.93 g/mL at 25 °C	[1]
Boiling Point	138-141 °C	[1]
Melting Point	1 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.6382	[1]
CAS Number	557-68-6	[1]

# **Synthetic Workflow**

The following diagram illustrates the experimental workflow for the synthesis of **bromoiodomethane** as described in the protocol.



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Synthesis of **Bromoiodomethane** Workflow

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# References

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